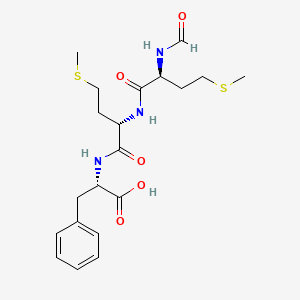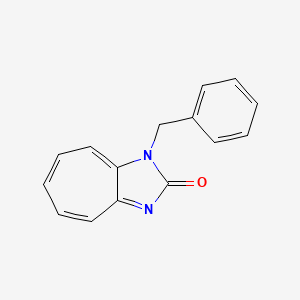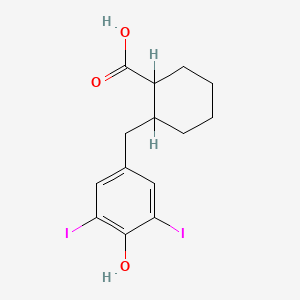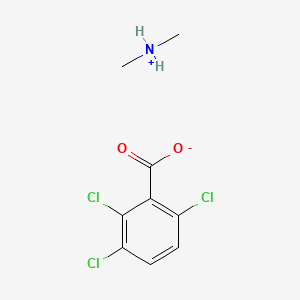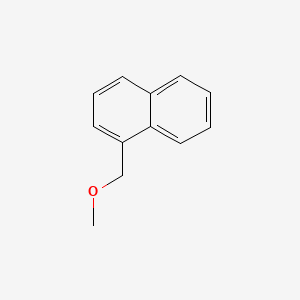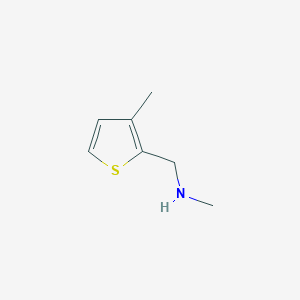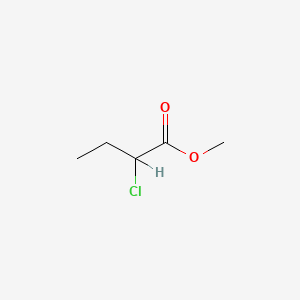
Methyl 2-chlorobutanoate
Descripción general
Descripción
Methyl 2-chlorobutanoate is an organic compound with the molecular formula C5H9ClO2 . It is a colorless liquid with a fruity odor.
Molecular Structure Analysis
The molecular formula of this compound is C5H9ClO2 . It has a molecular weight of 136.58 . The structure contains a total of 16 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ester .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 149.0±8.0 °C at 760 mmHg, and a vapor pressure of 4.1±0.3 mmHg at 25°C . It has a molar refractivity of 31.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 126.3±3.0 cm3 .Aplicaciones Científicas De Investigación
1. Pharmaceutical Preservative and Sedative Hypnotic
Methyl 2-chlorobutanoate, in the form of Chlorobutanol, is widely used as a chemical preservative in pharmaceuticals, including injectable drugs, eye drops, mouth washes, and cosmetics. It also functions as an analgesic, experimental general anesthetic, and sedative hypnotic in humans. Its mechanism involves inhibiting brain type voltage-gated sodium channels, which adds an analgesic component to solutions it preserves (Kracke & Landrum, 2011).
2. Biocatalytic Synthesis
This compound is a crucial chiral building block in the synthesis of levetiracetam, a drug used to treat epilepsy. A study demonstrated the effective use of Acinetobacter sp. lipase in the optimized biocatalytic synthesis of (S)-methyl 2-chlorobutanoate. This enzyme showed high catalytic activity and stereoselectivity, indicating potential for industrial production of levetiracetam (Lu et al., 2022).
3. Mass Spectral Analysis
The mass spectral fragmentations of methyl mono- and dichlorobutanates, including this compound, have been explored to elucidate fragmentation mechanisms. This research provides valuable insights into the molecular structure and behavior of these compounds under mass spectrometric conditions (Korhonen, 1982).
4. Analytical Chemistry Applications
Chlorobutanol, a derivative of this compound, has been studied for its quantification in biological samples like mouse serum, urine, and embryos. This is achieved through capillary gas chromatography with electron capture detection, highlighting its significance in analytical chemistry and toxicology studies (Amiss & Smoak, 1995).
5. Molecular Docking and Structural Studies
This compound derivatives have been investigated for their molecular docking, vibrational, structural, electronic, and optical properties. These studies offer insights into the compound's potential as nonlinear optical materials and its biological activities, especially in pharmacological contexts (Vanasundari et al., 2018).
6. Photolysis Studies
Research on the photolysis of methyl 2-chloro-3-oxobutanoate reveals the compound's behavior under irradiation, producing various chemical species. This study is crucial in understanding the photolytic degradation pathways and potential environmental impacts of such compounds (Enev et al., 1987).
7. Enzymatic Reduction in Chiral Synthesis
This compound has beenused in chiral synthesis studies, where its enzymatic reduction by Geotrichum candidum has been explored. This process produced high optical purity of S (−)-4-chloro-3-hydroxybutanoic acid, a key chiral intermediate, demonstrating its application in stereoselective organic synthesis (Patel et al., 1992).
8. Solution NMR Studies
This compound derivatives have been utilized in solution NMR studies for proteins. An efficient synthetic route was developed for producing 2-hydroxy-2-ethyl-3-oxobutanoate, which is used for specific labelling of Ile methyl-γ(2) groups in proteins. This highlights its application in advanced protein structural analysis (Ayala et al., 2012).
9. Radical Dynamics in Polymer Chemistry
The compound [D 3 ]methyl (2SR,3RS)-2-methyl-4,4,4-trichlorobutanoate-2-yl radical, related to this compound, has been examined in polymer chemistry. EPR spectroscopy and quantum chemical calculations were used to understand the dynamic phenomena in this methacrylate-derived radical, contributing to the knowledge of radical behavior in polymer systems (Spichty et al., 2001).
10. Photosensitized Oxidation Studies
Studies involving the photosensitized oxidation of 2-chlorophenol using solar light have incorporated sensitizers like rose bengal and methylene blue, which are related to the structural chemistry of this compound. This research is significant in exploring the application of solar radiation for wastewater treatment and environmental remediation (Gryglik et al., 2004)
Safety and Hazards
Methyl 2-chlorobutanoate is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Propiedades
IUPAC Name |
methyl 2-chlorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQQXAOBIZQEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949346 | |
| Record name | Methyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26464-32-4 | |
| Record name | Butanoic acid, 2-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)

